molecular formula C17H14N4S B8729134 6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine CAS No. 87540-64-5

6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine

Cat. No.: B8729134
CAS No.: 87540-64-5
M. Wt: 306.4 g/mol
InChI Key: RHROWHMFWYLYLZ-UHFFFAOYSA-N
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Description

6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry . This compound features a unique structure with a triazole ring fused to a phthalazine core, which is further substituted with an ethylthio group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-phthalazinyl-arylhydrazones with ethylthiol in the presence of a base, followed by cyclization using a silver(I) salt as a catalyst . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2) or as a binder of gamma-aminobutyric acid (GABA) receptors . These interactions can modulate various biochemical pathways, resulting in its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern and the presence of both a triazole and phthalazine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

87540-64-5

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

6-ethylsulfanyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C17H14N4S/c1-2-22-17-14-11-7-6-10-13(14)16-19-18-15(21(16)20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

RHROWHMFWYLYLZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

50% Sodium hydride in mineral oil (1 g) is suspended in anhydrous dimethylformamide (50 ml) and stirred for 10 minutes. Then a solution of ethanethiol (1.5 ml) in anhydrous dimethylformamide (10 ml) is slowly added thereto and the resulting mixture is stirred at room temperature for 30 minutes. Finally 6-chloro-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine (5.9 g) is added and the reaction mixture is heated at 50° C. for five hours. The solvent is evaporated off under vacuum and the obtained residue is washed a few times with water and then is crystallized from isopropanol yielding 4.7 g of the compound of the title. M.p. 190°-91° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1 g
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reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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